7-Chloro-1-tetralone

Description

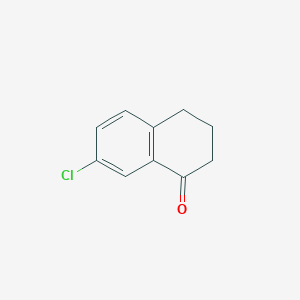

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMAYXKDBHTQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292578 | |

| Record name | 7-Chloro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26673-32-5 | |

| Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26673-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-1-tetralone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 7-Chloro-1-tetralone, a key chemical intermediate. It details its chemical and physical properties, experimental protocols for its synthesis, and its significant applications in research and development, particularly within the pharmaceutical industry.

Core Data Summary

CAS Number: 26673-32-5[1][2][3][4]

This compound is also known by several synonyms, including 7-Chloro-3,4-dihydro-1(2H)-naphthalenone, 7-Chloro-α-tetralone, and 7-Chlorotetralin-1-one.[2][3][4]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO | [1][2][3] |

| Molecular Weight | 180.63 g/mol | [1][2][5] |

| Melting Point | 90-100 °C | [1] |

| 98-99.5 °C | [2] | |

| 93.0 to 97.0 °C | [4][6] | |

| Boiling Point | 115°C/0.3mmHg | [2][4] |

| Appearance | Pale yellow to white crystalline powder | [1][4] |

| White to Yellow to Green powder to crystal | [6][7] | |

| Solubility | Soluble in Toluene | [4][6] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 142.4 ± 15.4 °C | [2] |

| Refractive Index | 1.579 | [2] |

| Vapor Pressure | 0.00137mmHg at 25°C | [2] |

| Maximum Absorption (λmax) | 305nm (MeOH) | [4] |

Experimental Protocols

Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid.[4]

Materials:

-

4-(4-Chlorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Water

-

Ethyl acetate (EtOAc)

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a suitable beaker, heat polyphosphoric acid (20 g, excess) to 90 °C.

-

Add 4-(4-chlorophenyl)butyric acid (3 g, 17 mmol) to the heated polyphosphoric acid in batches.

-

Stir the reaction mixture for 5 minutes.

-

Add an additional portion of polyphosphoric acid (20 g, excess) and continue heating at 90°C for another 5 minutes. The mixture will become a thick, orange, viscous oil.

-

Cool the reaction mixture to 60 °C.

-

Slowly add water to the cooled mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (EtOAc).

-

Wash the organic phase sequentially with water, 1N NaOH solution, and then water again.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid (2.5 g, 81% yield).[4]

Product Characterization: The final product can be characterized using ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 2.12-2.18 (m, 2H), 2.67 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 7.22 (d, J = 8.0 Hz, 1H), 7.42 (dd, J = 10.2, 2.4 Hz, 1H), 7.85 (d, J = 2.4 Hz, 1H).[4]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and chemical industries.

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is utilized in the development of anti-inflammatory and analgesic drugs.[1] The tetralone scaffold is a core structure in many biologically active compounds, including some antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease.[8]

-

Dyes and Pigments: Beyond pharmaceuticals, this compound is also employed in the synthesis of dyes and pigments.[1]

-

Agrochemicals: It is a valuable intermediate in the production of various agrochemicals.[1]

-

Material Science: this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.[1]

-

Biological Studies: Researchers use it to investigate its biological activity and effects on various cellular processes, which can aid in the discovery of new therapeutic targets.[1] Bicyclic analogues of abscisic acid incorporating a tetralone structure have been synthesized and shown to have biological activity in plants.[9]

Visualized Workflow and Pathways

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 4-(4-chlorophenyl)butyric acid.

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

This diagram outlines the logical flow from the core compound to its various applications.

Caption: Applications of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. CAS 26673-32-5|this compound|Rlavie [rlavie.com]

- 4. This compound CAS#: 26673-32-5 [amp.chemicalbook.com]

- 5. 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 256677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 26673-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 26673-32-5 | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1-tetralone is a halogenated derivative of tetralone, a bicyclic aromatic ketone. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectral data, solubility characteristics, and key synthetic and reactive protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and chemical process development.

Physical and Chemical Properties

This compound is a pale yellow to white crystalline powder at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClO | [1][3] |

| Molecular Weight | 180.63 g/mol | [1][3] |

| CAS Number | 26673-32-5 | [1][4][5] |

| Appearance | Pale yellow to white crystalline powder | [2] |

| Melting Point | 93.0 to 97.0 °C | [2] |

| Boiling Point | 115 °C at 0.3 mmHg | [2] |

| Solubility | Soluble in toluene.[6] Insoluble in water. | |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [2] |

| λmax | 305 nm (in Methanol) | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides detailed information about the structure of the molecule. The chemical shifts (δ) and coupling constants (J) are crucial for structural elucidation.

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.4 Hz, 1H), 7.42 (dd, J = 8.0, 2.4 Hz, 1H), 7.22 (d, J = 8.0 Hz, 1H), 2.95 (t, J = 6.8 Hz, 2H), 2.67 (t, J = 6.8 Hz, 2H), 2.12-2.18 (m, 2H).[2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.85 | d | 2.4 | 1H | Aromatic C-8 H |

| 7.42 | dd | 8.0, 2.4 | 1H | Aromatic C-6 H |

| 7.22 | d | 8.0 | 1H | Aromatic C-5 H |

| 2.95 | t | 6.8 | 2H | C-4 CH₂ |

| 2.67 | t | 6.8 | 2H | C-2 CH₂ |

| 2.12-2.18 | m | - | 2H | C-3 CH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O (C-1) |

| ~145 | Aromatic C-4a |

| ~138 | Aromatic C-7 |

| ~133 | Aromatic C-8a |

| ~131 | Aromatic C-5 |

| ~129 | Aromatic C-6 |

| ~127 | Aromatic C-8 |

| ~39 | C-4 |

| ~30 | C-2 |

| ~23 | C-3 |

FT-IR Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum reveals the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (ketone) stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~820 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

| m/z | Relative Intensity | Assignment |

| 180 | ~100% | [M]⁺ (with ³⁵Cl) |

| 182 | ~32% | [M+2]⁺ (with ³⁷Cl) |

| 152 | Variable | [M - CO]⁺ |

| 117 | Variable | [M - CO - Cl]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid.[2]

Materials:

-

4-(4-chlorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Ethyl acetate (EtOAc)

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Heat polyphosphoric acid (20 g) to 90 °C in a beaker.

-

Add 4-(4-chlorophenyl)butyric acid (3 g, 17 mmol) in portions to the heated PPA.

-

Stir the reaction mixture for 5 minutes.

-

Add an additional 20 g of PPA and continue heating at 90 °C for another 5 minutes.

-

Cool the resulting thick orange viscous oil to 60 °C.

-

Slowly add water to the cooled mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic phase sequentially with water, 1N NaOH solution, and water.

-

Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.[2]

Reactivity: Suzuki-Miyaura Cross-Coupling

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful tool for introducing aryl or vinyl substituents at the 7-position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

Generalized Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-2.5 eq.).

-

If using a pre-catalyst and ligand, prepare the catalyst system in a glovebox or under an inert atmosphere and add it to the reaction flask.

-

Add the anhydrous, degassed solvent.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-20 minutes.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction (e.g., with saturated aqueous NH₄Cl) and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Reactivity: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the synthesis of 7-amino-1-tetralone derivatives. These derivatives are of interest in medicinal chemistry.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., BINAP or XPhos)

-

Strong base (e.g., NaOt-Bu)

-

Anhydrous, degassed toluene

Generalized Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 eq.), the palladium pre-catalyst (1.5-2 mol%), the ligand (3-4 mol%), and the base (1.4 eq.).

-

Add the amine (1.2 eq.) and anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 8-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product via column chromatography.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications.

Anti-inflammatory and Analgesic Agents

Derivatives of 1-tetralone have been shown to possess anti-inflammatory properties. Specifically, certain chalcone derivatives of 6-amino-1-tetralone have demonstrated potent inhibitory activity against the production of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways. While the precise signaling pathways are not fully elucidated for this compound derivatives, the inhibition of ROS is a key target in mitigating inflammation.

Conclusion

This compound is a chemically significant compound with a range of applications, particularly in the synthesis of pharmaceutical intermediates. Its well-defined physical properties and versatile reactivity, especially in modern cross-coupling reactions, make it a valuable tool for medicinal chemists and process development scientists. This guide has provided a detailed overview of its properties, spectroscopic data, and key experimental protocols to facilitate its effective use in a research and development setting. Further exploration of its derivatives is likely to yield novel compounds with significant therapeutic potential.

References

- 1. Introduction of amino moiety enhances the inhibitory potency of 1-tetralone chalcone derivatives against LPS-stimulated reactive oxygen species production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 256677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 26673-32-5|this compound|Rlavie [rlavie.com]

- 5. This compound | 26673-32-5 [sigmaaldrich.com]

- 6. This compound CAS#: 26673-32-5 [amp.chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 7-Chloro-1-tetralone: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-1-tetralone, a halogenated derivative of the bicyclic aromatic ketone, 1-tetralone. This document details its molecular structure, physicochemical properties, a validated synthesis protocol, and explores its relevance in medicinal chemistry, particularly focusing on its potential role in modulating inflammatory signaling pathways.

Core Molecular and Physical Data

This compound, with the systematic IUPAC name 7-chloro-3,4-dihydronaphthalen-1(2H)-one, is a solid, crystalline compound. Its key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol [1] |

| CAS Number | 26673-32-5 |

| Appearance | Pale yellow to white crystalline powder[2][3] |

| Melting Point | 93.0 to 97.0 °C |

| Boiling Point | 115 °C at 0.3 mmHg[3] |

| λmax | 305 nm (in Methanol)[3] |

Molecular Structure

The molecular structure of this compound is characterized by a tetralone core, which is a fused bicyclic system consisting of a benzene ring and a cyclohexanone ring. A chlorine atom is substituted at the 7th position of this core.

References

- 1. Anti-Inflammatory Effects of Chloranthalactone B in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 7-Chloro-1-tetralone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Chloro-1-tetralone, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining solubility, outlines the compound's known physical and chemical properties, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉ClO, is a derivative of tetralone, featuring a chlorine atom substituted on the aromatic ring.[1][2] Its structure plays a significant role in its physical properties and, consequently, its solubility in various organic solvents. Understanding its solubility is crucial for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Known Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 26673-32-5 | [1][3] |

| Molecular Formula | C₁₀H₉ClO | [1][2] |

| Molecular Weight | 180.63 g/mol | [1][2] |

| Appearance | White to yellow to green powder or crystal | |

| Melting Point | 90-100 °C | [1] |

| Solubility | Soluble in Toluene | [4] |

Note: The melting point is presented as a range, which may indicate variations based on purity.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical research. Several methods can be employed, ranging from simple qualitative assessments to precise quantitative measurements. The choice of method often depends on the required accuracy and the properties of the solute and solvent.

2.1. Qualitative Solubility Assessment

A straightforward approach to estimate solubility involves observing the dissolution of a small, known amount of the solute in a specific volume of the solvent.[5]

Methodology:

-

Weigh a precise amount of this compound (e.g., 10 mg).

-

Transfer the solid to a test tube or a small vial.

-

Add a measured volume of the organic solvent (e.g., 1 mL) in small portions.

-

After each addition, vigorously shake or vortex the mixture.[6][7]

-

Observe if the solid completely dissolves.

-

If the solid dissolves, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble.

2.2. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a liquid.[8][9] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a flask or vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Equilibration: Seal the container to prevent solvent evaporation and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: This method effectively pellets the solid material.

-

Filtration: Use a syringe filter (e.g., PTFE for organic solvents) to separate the supernatant. Care must be taken to avoid adsorption of the solute onto the filter material.[9]

-

-

Analysis: Accurately determine the concentration of this compound in the clear, saturated solution. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying organic compounds.[9]

-

UV-Vis Spectroscopy: If the compound has a chromophore and a standard calibration curve is established.

-

Gravimetric Analysis: Involves evaporating a known volume of the saturated solution to dryness and weighing the residue. This method is less sensitive and requires that the solute be non-volatile.[11]

-

-

Calculation: Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical steps involved in solubility determination.

Caption: Workflow for qualitative solubility assessment.

Caption: Workflow for quantitative solubility determination.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | CID 256677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 26673-32-5|this compound|Rlavie [rlavie.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 7-Chloro-1-tetralone

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-Chloro-1-tetralone, a key intermediate in synthetic organic chemistry. The information presented is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Experimental Protocol

The ¹H NMR spectrum for this compound was acquired using a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), which served as the solvent. The data was recorded at room temperature.[1]

¹H NMR Spectroscopic Data

The structural analysis of this compound is facilitated by the distinct signals observed in its ¹H NMR spectrum. The data, including chemical shifts (δ) in parts per million (ppm), multiplicity, coupling constants (J) in Hertz (Hz), and integration (number of protons), are summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.85 | Doublet (d) | 2.4 | 1H | H-8 |

| 7.42 | Doublet of doublets (dd) | 10.2, 2.4 | 1H | H-6 |

| 7.22 | Doublet (d) | 8.0 | 1H | H-5 |

| 2.95 | Triplet (t) | 6.8 | 2H | H-4 |

| 2.67 | Triplet (t) | 6.8 | 2H | H-2 |

| 2.12-2.18 | Multiplet (m) | - | 2H | H-3 |

Table 1: Summary of ¹H NMR spectroscopic data for this compound.[1]

Structural Assignment and Interpretation

The assignment of proton signals is crucial for confirming the molecular structure of this compound. The following diagram illustrates the correlation between the observed ¹H NMR signals and the corresponding protons in the molecule.

Figure 1: ¹H NMR signal assignments for this compound.

The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the substituted benzene ring. The proton at the C-8 position (H-8), being adjacent to the electron-withdrawing carbonyl group, is the most deshielded and appears as a doublet at 7.85 ppm.[1] The proton at C-6 (H-6) shows a doublet of doublets at 7.42 ppm due to coupling with both H-5 and H-8.[1] The H-5 proton resonates as a doublet at 7.22 ppm.[1]

In the aliphatic region, the methylene protons adjacent to the carbonyl group (H-2) and the aromatic ring (H-4) appear as triplets at 2.67 ppm and 2.95 ppm, respectively.[1] The methylene protons at the C-3 position (H-3) are observed as a multiplet in the range of 2.12-2.18 ppm, resulting from coupling with both H-2 and H-4 protons.[1]

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 7-Chloro-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 7-Chloro-1-tetralone. Due to the limited availability of direct experimental ¹³C NMR data for this specific compound in public databases, this report presents predicted chemical shifts based on the experimentally determined values for the parent compound, 1-tetralone, and established substituent chemical shift (SCS) effects. This approach offers a valuable preliminary reference for researchers engaged in the synthesis, characterization, and application of this compound and related molecules.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were calculated by applying known substituent effects of a chlorine atom on the aromatic ring of the 1-tetralone scaffold. For comparison, the experimental ¹³C NMR chemical shifts for 1-tetralone are also provided.

Table 1: Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | 1-Tetralone (Experimental, ppm) | Predicted this compound (ppm) |

| C-1 (C=O) | 198.2 | 197.0 |

| C-2 | 39.2 | 39.1 |

| C-3 | 23.2 | 23.0 |

| C-4 | 29.6 | 29.5 |

| C-4a | 133.3 | 131.8 |

| C-5 | 126.6 | 128.6 |

| C-6 | 128.8 | 129.0 |

| C-7 | 133.0 | 145.2 |

| C-8 | 126.2 | 127.4 |

| C-8a | 144.7 | 143.5 |

Disclaimer: The chemical shifts for this compound are predicted values and should be used as an estimation. Experimental verification is recommended.

Experimental Protocol for ¹³C NMR Spectroscopy

While specific experimental data for this compound is not provided, a general protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds is outlined below. This protocol is based on standard methodologies for small organic molecules.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve good homogeneity, typically aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Program: A 30-degree pulse angle is commonly used to allow for faster repetition rates without saturating the signals.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range for this type of molecule.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Integrate the peaks if desired, although ¹³C NMR peak integrals are generally not as reliable for quantitative analysis as in ¹H NMR without specific experimental setups.

Molecular Structure and Carbon Numbering

The chemical structure of this compound with the standard IUPAC numbering for the carbon atoms is depicted in the following diagram. This numbering is used for the assignment of the predicted ¹³C NMR chemical shifts in Table 1.

Caption: Structure of this compound with carbon numbering.

FTIR spectrum analysis of 7-Chloro-1-tetralone

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum Analysis of 7-Chloro-1-tetralone

Introduction

This compound is a substituted aromatic ketone of significant interest in synthetic organic chemistry and as a building block in the development of pharmaceutical compounds. As with any synthesized compound, rigorous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify the functional groups present in a molecule.[1] This guide provides a detailed analysis of the expected FTIR spectrum of this compound, a comprehensive experimental protocol for acquiring the spectrum, and an interpretation of the key vibrational frequencies that serve as a molecular fingerprint for this compound.

Molecular Structure and Expected Vibrational Modes

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The molecule consists of a tetralone core, which includes a benzene ring fused to a cyclohexanone ring. The key structural features to be identified are:

-

Carbonyl Group (C=O): A conjugated ketone.

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Aliphatic C-H Bonds: Methylene (CH₂) groups in the saturated ring.

-

Aromatic C-H Bonds: C-H bonds on the substituted benzene ring.

-

Carbon-Chlorine Bond (C-Cl): A halogen substituent on the aromatic ring.

Each of these groups vibrates at a characteristic frequency when irradiated with infrared light, allowing for a detailed structural elucidation.[2][3]

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid powder samples.[4]

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (fine powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Lower the ATR press arm to ensure no sample is present.

-

Acquire a background spectrum. This scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean spatula, place a small amount of the this compound powder directly onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.[5]

-

-

Sample Spectrum Acquisition:

-

Data Processing and Cleaning:

-

After the scan is complete, the software will automatically subtract the background spectrum from the sample spectrum to generate the final infrared spectrum of this compound.

-

Clean the ATR crystal and press arm meticulously with isopropanol and a lint-free wipe to remove all traces of the sample, preventing cross-contamination.

-

The experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

FTIR Spectrum Analysis of this compound

The following table summarizes the predicted characteristic absorption bands for this compound. The interpretation is based on established correlation tables for infrared spectroscopy.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak | Peaks in this region are characteristic of C-H bonds on an aromatic ring.[2] |

| 2960 - 2850 | Aliphatic C-H | Stretch | Medium | Corresponds to the asymmetric and symmetric stretching of the CH₂ groups in the saturated ring. |

| ~1680 | Conjugated Ketone (C=O) | Stretch | Strong, Sharp | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[6] |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium to Weak | Multiple bands are expected in this region, confirming the presence of the benzene ring.[2] |

| ~1465 | Methylene CH₂ | Scissoring (Bend) | Medium | A characteristic bending vibration for the CH₂ groups. |

| 880 - 800 | Aromatic C-H | Out-of-Plane Bend | Strong | The pattern is indicative of 1,2,4-trisubstitution on the benzene ring. |

| 800 - 600 | C-Cl | Stretch | Medium to Strong | This absorption falls within the fingerprint region and confirms the chloro-substituent. |

Interpretation of Key Spectral Regions

-

C=O Stretching Region (1700-1650 cm⁻¹): The most prominent peak in the spectrum is expected to be the carbonyl stretch. For this compound, its position around 1680 cm⁻¹ is a clear indicator of a ketone conjugated with an aromatic system.[6] The high intensity of this peak is due to the large change in dipole moment during the C=O bond vibration.

-

C-H Stretching Region (3100-2800 cm⁻¹): This region provides a clear distinction between aromatic and aliphatic C-H bonds. The weaker peaks observed just above 3000 cm⁻¹ are from the hydrogens on the benzene ring, while the stronger absorptions just below 3000 cm⁻¹ are from the methylene groups of the saturated portion of the tetralone structure.[2]

-

Fingerprint Region (1500-500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. Key features for this compound within this region include:

-

Aromatic C=C stretching bands between 1600 cm⁻¹ and 1450 cm⁻¹.

-

Aromatic C-H out-of-plane bending vibrations. The specific pattern of these strong bands between 880 cm⁻¹ and 800 cm⁻¹ can confirm the 1,2,4-trisubstitution pattern of the aromatic ring.

-

The C-Cl stretching vibration, expected between 800 cm⁻¹ and 600 cm⁻¹, provides direct evidence of the chlorine substituent.

-

Conclusion for Drug Development Professionals

For researchers in drug development, FTIR analysis serves as a critical first-pass quality control step. It rapidly confirms the identity of this compound by verifying the presence of the core ketone and aromatic functionalities and the correct substitution pattern. Any significant deviation from the expected spectrum, such as the appearance of a broad peak around 3300 cm⁻¹ (indicating an O-H group from a starting material or byproduct) or the absence of the characteristic carbonyl peak, would immediately flag the sample for further purification or analysis by other methods like NMR or Mass Spectrometry. This makes FTIR an indispensable tool for ensuring the chemical integrity of key intermediates in the synthesis of active pharmaceutical ingredients.

References

- 1. rtilab.com [rtilab.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. azooptics.com [azooptics.com]

- 4. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

mass spectrometry fragmentation pattern of 7-Chloro-1-tetralone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 7-Chloro-1-tetralone

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of compounds is crucial for their identification and structural elucidation. This guide provides a detailed analysis of the expected electron ionization (EI) . The fragmentation pathway is predicted based on established principles for halogenated aromatic ketones and by analogy to structurally similar compounds.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions resulting from specific cleavage events. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the monoisotopic peak (M).

| m/z (Proposed) | Ion Structure | Description of Fragmentation |

| 180/182 | [C₁₀H₉ClO]⁺ | Molecular Ion (M⁺) |

| 152/154 | [C₈H₅Cl]⁺ | Loss of ethylene (C₂H₄) via retro-Diels-Alder (rDA) reaction |

| 145 | [C₁₀H₉O]⁺ | Loss of Chlorine radical (•Cl) |

| 125 | [C₇H₆Cl]⁺ | Alpha-cleavage with loss of propenal (C₃H₃O•) |

| 117 | [C₈H₅O]⁺ | Loss of chlorine radical followed by loss of ethylene |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily dictated by the ketone functional group and the aromatic ring. The initial ionization event involves the removal of an electron, most likely from one of the lone pairs on the oxygen atom, to form the molecular ion at m/z 180 (with its corresponding isotope at m/z 182).

A primary fragmentation route for cyclic ketones is the retro-Diels-Alder (rDA) reaction. This involves the cleavage of two bonds in the cyclohexanone ring, leading to the expulsion of a neutral ethylene molecule (C₂H₄). This pathway results in the formation of a resonance-stabilized ion at m/z 152 (and its isotope at m/z 154).

Another significant fragmentation pathway is alpha-cleavage, which is characteristic of ketones.[1] This involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group in the ring. This can lead to the formation of various fragment ions. A plausible fragmentation is the loss of a propenal radical, leading to the fragment at m/z 125.

Loss of the chlorine radical from the molecular ion can also occur, yielding an ion at m/z 145. This fragment can then undergo further fragmentation, such as the loss of ethylene, to produce an ion at m/z 117. The formation of the highly stable tropylium ion at m/z 91 is also a common feature in the mass spectra of compounds containing a benzene ring attached to a carbon chain.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of chlorinated aromatic compounds.[2][3]

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if necessary): For analysis from a complex matrix, a liquid-liquid extraction may be employed.

-

Adjust the pH of the aqueous sample to neutral.

-

Extract the sample three times with an equal volume of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]

-

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar with an electron ionization (EI) source.[4]

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating chlorinated aromatic compounds.[3][4]

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan mode from m/z 40 to 300 to obtain the full fragmentation pattern.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Caption: Proposed EI fragmentation pathway of this compound.

References

The Discovery and Synthetic History of 7-Chloro-1-tetralone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1-tetralone, a halogenated derivative of the bicyclic aromatic ketone 1-tetralone, has emerged as a significant building block in synthetic organic chemistry. Its unique structural features and reactivity have positioned it as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound. It includes detailed experimental protocols, a compilation of its physicochemical and spectroscopic data, and an exploration of its applications as a precursor in the development of pharmacologically active agents.

Introduction

The tetralone scaffold, a benzo-fused cyclohexanone, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a chlorine atom onto the aromatic ring, as in this compound, significantly influences the molecule's electronic properties and reactivity, offering unique opportunities for further functionalization. This has made it a sought-after intermediate for the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drug discovery.[1][2] This guide aims to provide a detailed technical resource for professionals working with this versatile compound.

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in readily accessible historical literature, its development is intrinsically linked to the broader exploration of Friedel-Crafts chemistry and the synthesis of substituted tetralones in the early to mid-20th century. Early methods for the synthesis of halogenated tetralones often involved multi-step sequences, and the specific preparation of the 7-chloro isomer likely emerged from systematic studies on the cyclization of substituted phenylbutyric acids.

The primary and most widely utilized method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid. This reaction is typically promoted by a strong acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice. This general approach for tetralone synthesis has been a cornerstone of organic synthesis for many decades.

Physicochemical and Spectroscopic Data

This compound is typically a pale yellow to white crystalline powder.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26673-32-5 | [3] |

| Molecular Formula | C₁₀H₉ClO | [3] |

| Molecular Weight | 180.63 g/mol | [3] |

| Appearance | Pale yellow to white crystalline powder | [3] |

| Melting Point | 93.0 to 97.0 °C | [3] |

| Boiling Point | 115 °C at 0.3 mmHg | [3] |

| Solubility | Soluble in Toluene | [3] |

Comprehensive experimental spectroscopic data for this compound is not widely available in public spectral databases. However, based on its structure and data from similar compounds, the expected spectral characteristics are summarized in Table 2. A reported ¹H NMR spectrum provides key diagnostic signals for the confirmation of its structure.[3]

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 2.12-2.18 (m, 2H), 2.67 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 7.22 (d, J = 8.0 Hz, 1H), 7.42 (dd, J = 10.2, 2.4 Hz, 1H), 7.85 (d, J = 2.4 Hz, 1H) | [3] |

| ¹³C NMR | Predicted values: Aliphatic carbons (C2, C3, C4) expected in the 20-40 ppm range. Aromatic carbons expected in the 120-145 ppm range. Carbonyl carbon (C1) expected >190 ppm. | - |

| Infrared (IR) | Expected characteristic peaks: Aromatic C-H stretching (~3000-3100 cm⁻¹), Aliphatic C-H stretching (~2850-2960 cm⁻¹), Carbonyl (C=O) stretching (~1680 cm⁻¹), Aromatic C=C stretching (~1600 cm⁻¹), C-Cl stretching (~1000-1100 cm⁻¹). | - |

| Mass Spectrometry | Expected molecular ion peaks (M+): m/z 180 (for ³⁵Cl) and m/z 182 (for ³⁷Cl) in an approximate 3:1 ratio. | - |

Experimental Protocols

The most common and well-documented synthesis of this compound is via the intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid.

Synthesis of this compound from 4-(4-chlorophenyl)butyric acid

This procedure involves the cyclization of 4-(4-chlorophenyl)butyric acid using polyphosphoric acid as both the catalyst and solvent.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Procedure: [3]

-

Reaction Setup: Place polyphosphoric acid (20 g, excess) in a beaker and heat to 90 °C.

-

Add 4-(4-chlorophenyl)butyric acid (3 g, 17 mmol) in batches to the hot PPA.

-

Stir the resulting mixture for 5 minutes, then add an additional portion of polyphosphoric acid (20 g) and continue heating at 90 °C for another 5 minutes. The mixture will become a thick orange viscous oil.

-

Work-up: Cool the reaction mixture to 60 °C and then slowly add water.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the organic phase sequentially with water, a 1N sodium hydroxide solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound as a white solid (2.5 g, 81% yield).

Role in Drug Development and Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecular architectures.[1] Its value in drug development stems from the combination of the reactive ketone functionality and the electronically modified aromatic ring, which can be further elaborated through various chemical transformations.

It is particularly noted for its use in the synthesis of potential anti-inflammatory and analgesic agents.[1][2] The tetralone core can be modified at the ketone (e.g., reduction, Grignard addition, Wittig reaction) or at the alpha-position to the ketone (e.g., alkylation, halogenation, condensation). The chloro-substituent can also be a site for further reactions, such as nucleophilic aromatic substitution under certain conditions, or it can serve to modulate the biological activity of the final compound.

Below is a generalized synthetic pathway illustrating how this compound can be used to generate a scaffold with potential anti-inflammatory activity, for instance, by constructing a pyrazole ring fused to the tetralone system.

Generalized Synthetic Pathway from this compound

Caption: A potential synthetic route to a fused pyrazole scaffold.

This diagram illustrates a common strategy in medicinal chemistry where a ketone is first converted to a β-dicarbonyl equivalent, which can then be cyclized with a binucleophile like hydrazine to form a heterocyclic ring system. Many compounds containing fused pyrazole moieties have been investigated for their anti-inflammatory properties.

Conclusion

This compound stands as a testament to the enduring utility of halogenated aromatic compounds in modern organic synthesis. While its initial discovery is not clearly demarcated, its importance as a synthetic intermediate is well-established. The straightforward and high-yielding synthesis from 4-(4-chlorophenyl)butyric acid makes it an accessible starting material for a wide range of chemical explorations. Its application in the synthesis of potential pharmaceutical agents, particularly for inflammatory conditions and pain management, underscores its relevance to the drug development community. This technical guide provides a foundational resource for researchers and scientists looking to leverage the synthetic potential of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

7-Chloro-1-Tetralone: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1-tetralone is a versatile bicyclic aromatic ketone that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a reactive ketone group and a chlorinated aromatic ring, provide multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse molecular architectures. This technical guide explores the significant research applications of this compound, focusing on its role as a key intermediate in the development of novel therapeutic agents. We will delve into its applications in the design of inhibitors for crucial enzymes such as monoamine oxidase (MAO) and macrophage migration inhibitory factor (MIF), as well as its potential in the development of anticancer agents. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, aiming to facilitate further research and drug development in this promising area.

Core Applications and Biological Activities

This compound serves as a foundational building block for a variety of biologically active molecules. Its derivatives have demonstrated significant potential in several therapeutic areas.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 7-substituted-α-tetralone have been extensively investigated as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin and dopamine.[1] Inhibition of MAO is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[1] Notably, many 7-substituted-α-tetralone derivatives exhibit high potency and selectivity for the MAO-B isoform.[1][2]

Quantitative Data: MAO Inhibition

The following table summarizes the in vitro inhibitory activity of various 7-substituted-α-tetralone derivatives against human MAO-A and MAO-B.

| Compound ID | C7-Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| 1h | 3-Chlorobenzyloxy | 0.036 | 0.0011 | 32.7 |

| 1f | 4-Fluorobenzyloxy | >100 | 0.0012 | >83333 |

| 1c | Benzyloxy | 0.623 | 0.0025 | 249.2 |

| 1g | 4-Chlorobenzyloxy | 0.575 | 0.0015 | 383.3 |

| 1p | 2-Phenoxyethoxy (as tetralol) | 0.785 | 0.0075 | 104.7 |

Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[1]

Anticancer Activity

The tetralone scaffold is a recurring motif in a number of anticancer agents.[2] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating their potential as lead compounds for the development of new chemotherapeutic agents.

Quantitative Data: Anticancer Activity

The following table presents the 50% inhibitory concentration (IC50) values of selected tetralone derivatives against human cervical (HeLa) and breast (MCF-7) cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) |

| Derivative A | HeLa | 15.2 |

| Derivative B | HeLa | 12.8 |

| Derivative A | MCF-7 | 21.5 |

| Derivative B | MCF-7 | 18.9 |

Data is representative and sourced from studies evaluating tetralin derivatives against these cell lines.[3][4]

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer.[5] Tetralone derivatives, particularly 2-arylmethylene-1-tetralones, have been identified as inhibitors of the tautomerase activity of MIF, suggesting their potential as anti-inflammatory and anticancer agents.[5]

Quantitative Data: MIF Tautomerase Inhibition

The table below shows the IC50 values for the inhibition of MIF tautomerase activity by representative tetralone derivatives.

| Compound ID | Modification | MIF Tautomerase IC50 (µM) |

| Tetralone-1 | 2-(4-Hydroxybenzylidene) | 5.8 |

| Tetralone-2 | 2-(3,4-Dihydroxybenzylidene) | 3.2 |

IC50 values are indicative and based on studies of 2-arylmethylene-1-tetralone derivatives.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-(4-chlorophenyl)butanoic acid via an intramolecular Friedel-Crafts acylation.

Materials:

-

4-(4-Chlorophenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Ethyl acetate (EtOAc)

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Heat polyphosphoric acid (20 g) to 90 °C in a beaker.

-

Add 4-(4-chlorophenyl)butanoic acid (3 g, 17 mmol) in portions to the heated PPA.

-

Stir the reaction mixture for 5 minutes.

-

Add an additional 20 g of PPA and continue heating at 90 °C for another 5 minutes.

-

Cool the resulting viscous orange oil to 60 °C.

-

Slowly add water to the mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (EtOAc).

-

Wash the organic phase sequentially with water, 1N NaOH solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid (2.5 g, 81% yield).

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 2.12-2.18 (m, 2H), 2.67 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H), 7.22 (d, J = 8.0 Hz, 1H), 7.42 (dd, J = 10.2, 2.4 Hz, 1H), 7.85 (d, J = 2.4 Hz, 1H).

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound derivatives against MAO-A and MAO-B using kynuramine as a substrate.[6][7]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide

-

Test compounds (this compound derivatives)

-

Clorgyline (MAO-A specific inhibitor)

-

Selegiline (MAO-B specific inhibitor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare Solutions:

-

Dissolve test compounds and control inhibitors in DMSO to create stock solutions.

-

Prepare serial dilutions of the stock solutions in potassium phosphate buffer. The final DMSO concentration in the assay should be below 1%.

-

Prepare a working solution of kynuramine in the buffer.

-

Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in the buffer.

-

-

Assay Protocol:

-

Add 5 µL of the diluted test compound or control inhibitor to the wells of a 96-well plate. For control wells (100% activity), add 5 µL of buffer with the same final DMSO concentration.

-

Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the kynuramine working solution to each well.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 310-320 nm and emission at 380-400 nm.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (containing all reagents except the enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anticancer Cytotoxicity (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[8][9]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Visualizations

Caption: Signaling pathway of MAO and its inhibition by this compound derivatives.

Caption: Experimental workflow for the Monoamine Oxidase (MAO) inhibition assay.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. atcc.org [atcc.org]

7-Chloro-1-tetralone: A Pivotal Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1-tetralone, a halogenated derivative of the bicyclic aromatic ketone 1-tetralone, has emerged as a versatile and highly valuable intermediate in the field of medicinal chemistry. Its unique structural features and reactivity make it a crucial building block for the synthesis of a diverse range of pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the significant applications of this compound in the development of therapeutic molecules, including anti-inflammatory, analgesic, and antidepressant drugs. Detailed experimental protocols for key synthetic transformations and a summary of relevant biological activity data are presented to facilitate further research and drug discovery efforts.

Introduction

The tetralone scaffold, characterized by a fused benzene and cyclohexanone ring system, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 7-position of the 1-tetralone core imparts unique electronic properties and provides a handle for further chemical modifications, making this compound a sought-after starting material for the synthesis of complex and biologically active molecules.[2] Its utility spans across various therapeutic areas, from central nervous system disorders to inflammatory conditions. This guide will delve into the synthesis of this key intermediate and its subsequent elaboration into medicinally relevant compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA).

Experimental Protocol: Synthesis of this compound

Reaction:

Materials:

-

4-(4-chlorophenyl)butyric acid

-

Polyphosphoric acid (PPA)

-

Water

-

Ethyl acetate (EtOAc)

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a beaker, heat polyphosphoric acid (20 g) to 90 °C.

-

Add 4-(4-chlorophenyl)butyric acid (3 g, 17 mmol) in portions to the heated PPA.

-

Stir the reaction mixture for 5 minutes, maintaining the temperature at 90 °C.

-

A thick orange viscous oil will form. Cool the mixture to 60 °C.

-

Slowly add water to the cooled mixture.

-

After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate (EtOAc).

-

Wash the organic phase sequentially with water, 1N NaOH solution, and again with water.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 81% | [3] |

| Melting Point | 93.0 to 97.0 °C | [3] |

| Boiling Point | 115°C/0.3mmHg | [3] |

Applications in Medicinal Chemistry

This compound serves as a key precursor in the synthesis of a variety of biologically active compounds. Its applications are particularly notable in the development of anti-inflammatory, analgesic, and antidepressant medications.

Anti-inflammatory and Analgesic Agents

The tetralone scaffold is a known pharmacophore for the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). Derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.

Quantitative Data for Analgesic Activity of a Related Compound:

A study on a synthesized quinazolinone derivative, which shares structural similarities with potential derivatives of this compound, demonstrated significant analgesic activity in an acetic acid-induced writhing test in mice.

| Compound | Dose (mg/kg) | Analgesic Activity (% Inhibition) |

| Compound 1 | 20 | 74.67 |

| 40 | 77.41 | |

| Compound 2 | 20 | 79.06 |

| 40 | 83.80 |

Data from a study on related quinazolinone derivatives.[2]

Antidepressant Agents: The Case of Sertraline

One of the most prominent applications of a tetralone intermediate is in the synthesis of the widely prescribed antidepressant, sertraline. Sertraline is a selective serotonin reuptake inhibitor (SSRI) that is synthesized from a tetralone derivative structurally analogous to this compound. The synthesis involves a key reductive amination step.

Reaction:

Materials:

-

4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

-

Monomethylamine

-

Toluene or Tetrahydrofuran (THF)

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C))

-

Hydrogen gas

Procedure:

-

Combine the tetralone starting material with 1.5 to 25 equivalents of monomethylamine in a suitable solvent such as toluene or THF.

-

Add a suitable hydrogenation catalyst (e.g., 5% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 20 to 100 psig).

-

Maintain the reaction temperature between 20°C and 100°C.

-

Monitor the reaction until hydrogen uptake ceases or the reaction is shown to be complete by a suitable analytical method (e.g., TLC, HPLC).

-

Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude product.

-

The resulting mixture of cis and trans isomers of sertraline can be separated and purified by standard methods, such as crystallization of the desired cis isomer as a salt (e.g., mandelate or hydrochloride).

Quantitative Data for MAO Inhibition by C7-Substituted α-Tetralone Derivatives:

A study on C7-substituted α-tetralone derivatives, which are structurally related to this compound, demonstrated potent inhibition of monoamine oxidase (MAO), an enzyme implicated in depression.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| Derivative 1 | 0.010 | 0.00089 |

| Derivative 2 | 0.741 | 0.047 |

Data from a study on C7-arylalkyloxy substituted α-tetralone derivatives.[3]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing a versatile platform for the synthesis of a wide array of pharmacologically active molecules. Its utility in the construction of compounds targeting the central nervous system and inflammatory pathways highlights its significance in drug discovery and development. The synthetic routes and biological data presented in this guide underscore the potential of this compound and its derivatives in the ongoing quest for novel and effective therapeutics. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

Methodological & Application

Synthesis of 7-Chloro-1-tetralone via Intramolecular Friedel-Crafts Acylation

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Chloro-1-tetralone, a valuable intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved through an efficient intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid. This method offers a straightforward and high-yielding route to the desired bicyclic ketone. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visualizations of the chemical transformation and experimental workflow.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a tetralone core with a chlorine substituent on the aromatic ring, provides a versatile scaffold for further chemical modifications. The primary synthetic route to this compound involves the intramolecular cyclization of 4-(4-chlorophenyl)butyric acid, a classic example of a Friedel-Crafts acylation reaction.[1][2] This reaction is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA), which facilitates the formation of an acylium ion intermediate that subsequently attacks the aromatic ring to form the cyclic ketone.[3][4][5]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-(4-chlorophenyl)butyric acid | |